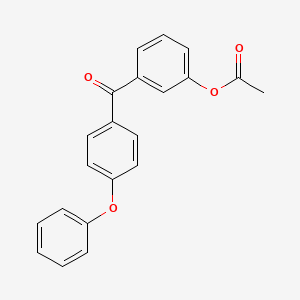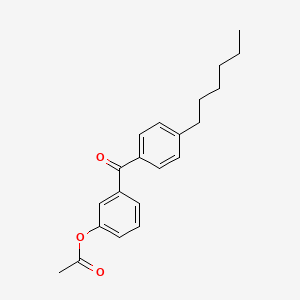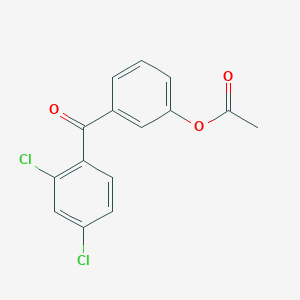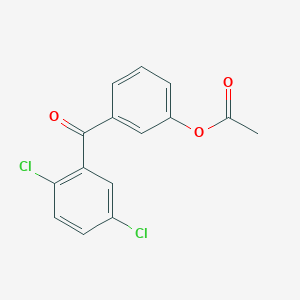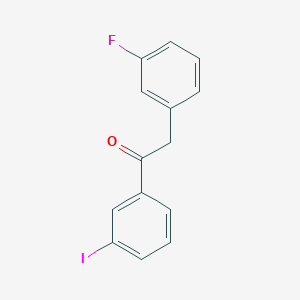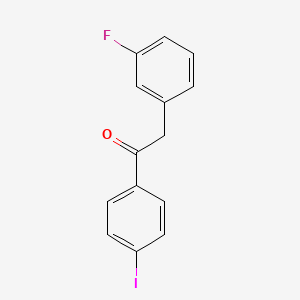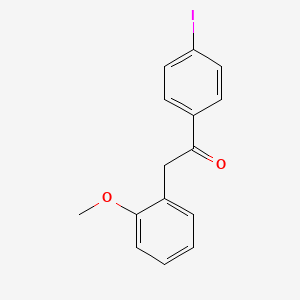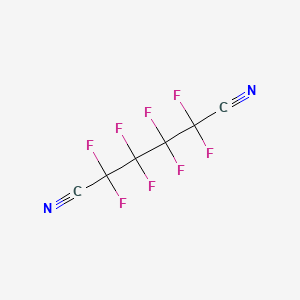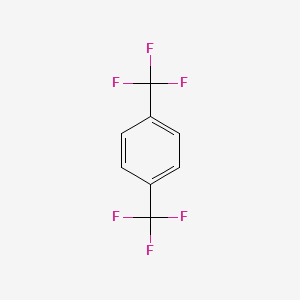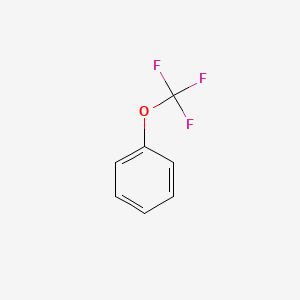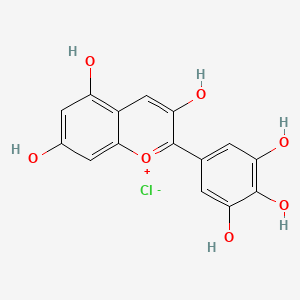
1H,1H,2H-全氟-1-癸烯
描述
1H,1H,2H-Perfluoro-1-decene is a clear colorless liquid . It has a molecular weight of 446.1037 and its molecular formula is C10H3F17 . It is also known by other names such as (Perfluoro-n-octyl)ethylene and 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene .
Molecular Structure Analysis
The molecular structure of 1H,1H,2H-Perfluoro-1-decene can be represented as CF3(CF2)7CH=CH2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
1H,1H,2H-Perfluoro-1-decene is a clear colorless liquid . It has a refractive index of 1.301 (lit.) and a density of 1.677 g/mL at 25 °C (lit.) .科学研究应用
高温高压润滑剂
1H,1H,2H-全氟-1-癸烯用作高温高压润滑剂 . 这种应用特别适用于传统润滑剂可能失效的苛刻条件。
全氟壬酸的制备
该化合物可用于制备全氟壬酸 . 这是合成各种氟化化合物的关键过程。
含氟硅表面活性剂的单体和关键中间体
1H,1H,2H-全氟-1-癸烯用作含氟硅表面活性剂的单体和关键中间体 . 这些表面活性剂在涂料等行业有着广泛的应用。
疏电解质表面创造
在电池技术领域,1H,1H,2H-全氟-1-癸烯用于创建下一代纳米结构电池电极的疏电解质表面的化学过程中 . 这可以提高电池的性能和寿命。
涂料行业
1H,1H,2H-全氟-1-癸烯在涂料行业中得到应用 . 它用于配制家电漆和船舶漆,提供增强的耐用性和对恶劣环境条件的抵抗力。
建筑材料行业
在建筑材料行业,1H,1H,2H-全氟-1-癸烯用于生产各种材料 . 其独特的性能有助于这些材料的整体性能和寿命。
作用机制
Target of Action
It is known to be used in the chemical process of making an electrolyte-phobic surface for next-generation nanostructured battery electrodes .
Mode of Action
It is known to be used as a monomer and key intermediate of fluoro silicon surfactant .
Action Environment
More research is needed to fully understand how environmental factors influence this compound’s action.
安全和危害
生化分析
Biochemical Properties
1H,1H,2H-Perfluoro-1-decene plays a significant role in biochemical reactions due to its interaction with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1H,1H,2H-Perfluoro-1-decene can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can interact with proteins, affecting their folding and stability .
Cellular Effects
The effects of 1H,1H,2H-Perfluoro-1-decene on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1H,1H,2H-Perfluoro-1-decene has been shown to disrupt cell signaling pathways by interacting with membrane receptors, leading to altered cellular responses. It can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 1H,1H,2H-Perfluoro-1-decene can impact cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1H,1H,2H-Perfluoro-1-decene exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, 1H,1H,2H-Perfluoro-1-decene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H,2H-Perfluoro-1-decene can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to 1H,1H,2H-Perfluoro-1-decene can result in cumulative effects on cells, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1H,1H,2H-Perfluoro-1-decene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including liver toxicity and other organ-specific effects. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
1H,1H,2H-Perfluoro-1-decene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways. For example, 1H,1H,2H-Perfluoro-1-decene can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy production .
Transport and Distribution
Within cells and tissues, 1H,1H,2H-Perfluoro-1-decene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, 1H,1H,2H-Perfluoro-1-decene can bind to membrane transporters, facilitating its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 1H,1H,2H-Perfluoro-1-decene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes. For example, 1H,1H,2H-Perfluoro-1-decene may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAMGQZDVMQEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH=CH2, C10H3F17 | |
| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074616 | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21652-58-4 | |
| Record name | Heptadecafluoro-1-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,1H,2H-PERFLUORO-1-DECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8TG27S5YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1H,1H,2H-Perfluoro-1-decene contribute to the creation of anti-fogging surfaces?
A: 1H,1H,2H-Perfluoro-1-decene plays a crucial role in developing anti-fogging surfaces due to its hydrophobic nature. When copolymerized with hydrophilic monomers like 2-(dimethylamino)ethyl methacrylate or acrylic acid using plasma-enhanced chemical vapor deposition (PECVD), it forms a unique surface morphology. This surface exhibits both hydrophilicity and oleophobicity, attracting water molecules while repelling oil droplets. This dual nature prevents the formation of discrete water droplets that scatter light and cause fogging, instead creating a uniform water film that maintains transparency. [, ]
Q2: Can you elaborate on the material compatibility of 1H,1H,2H-Perfluoro-1-decene in the context of surface modifications?
A: 1H,1H,2H-Perfluoro-1-decene demonstrates excellent compatibility with various materials, particularly in surface modification applications. Research shows its successful utilization in modifying polydimethylsiloxane (PDMS) surfaces for antibody microarrays []. Additionally, it effectively modifies cotton fabrics, enhancing their hydrophobicity for applications like stain resistance and oil-water separation []. These examples highlight the versatility of 1H,1H,2H-Perfluoro-1-decene in tailoring surface properties for specific functionalities.
Q3: What are the advantages of using 1H,1H,2H-Perfluoro-1-decene as a coating material for biochips?
A: 1H,1H,2H-Perfluoro-1-decene offers several advantages as a coating material for biochips. When copolymerized with acrylic acid and conjugated with protein G on a polydimethylsiloxane (PDMS) surface, it creates a functional surface for antibody capture []. This modified surface exhibits excellent resistance to nonspecific protein binding, minimizing background noise and enhancing the sensitivity of bioassays. Moreover, the hydrophobic nature of 1H,1H,2H-Perfluoro-1-decene allows for the formation of stable sample droplets, further improving assay accuracy and sensitivity. []
Q4: What analytical techniques are employed to characterize and study 1H,1H,2H-Perfluoro-1-decene-modified surfaces?
A4: A combination of analytical techniques is used to characterize surfaces modified with 1H,1H,2H-Perfluoro-1-decene. These include:
- Spectroscopic techniques: Fourier-transform infrared spectroscopy (FTIR) is used to analyze the chemical structure and bonding within the modified layer, while X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and chemical states of the surface. [, ]
- Microscopy: Atomic force microscopy (AFM) allows for the visualization of the surface morphology and roughness, providing information on the distribution and size of features like nodules or islands. []
- Contact angle measurements: This technique helps determine the hydrophobicity/hydrophilicity of the modified surface by measuring the angle formed by a water droplet on the surface. [, ]These techniques provide a comprehensive understanding of the surface properties and help establish structure-property relationships for 1H,1H,2H-Perfluoro-1-decene-based materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




